molecular formula C16H21NO5 B12513525 1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid

1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12513525
M. Wt: 307.34 g/mol
InChI Key: DPOXPYJPMOPXDB-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butoxycarbonyl group, a hydroxyphenyl group, and a pyrrolidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the hydroxyphenyl group and the tert-butoxycarbonyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the compound may result in the formation of alcohols or amines.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the pyrrolidine ring can influence the compound’s overall conformation and binding affinity. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid: Similar structure but lacks the hydroxyphenyl group.

    4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid: Similar structure but lacks the tert-butoxycarbonyl group.

Uniqueness

1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl and hydroxyphenyl groups, which confer distinct chemical properties and potential applications. This combination of functional groups allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

4-(3-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(21)17-8-12(13(9-17)14(19)20)10-5-4-6-11(18)7-10/h4-7,12-13,18H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOXPYJPMOPXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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